molecular formula C9H6N2O4 B6282569 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1240595-44-1

2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No. B6282569
CAS RN: 1240595-44-1
M. Wt: 206.2
InChI Key:
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Description

2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (2-FPDPA) is a novel, small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate metabolic pathway and its inhibition is of great interest for its potential to be used in the treatment of cancer and other diseases. 2-FPDPA has recently been identified as a potent inhibitor of DHFR, with a Ki value of 0.4 nM. This has led to its increasing popularity in scientific research, due to its potential applications in the development of new drugs and therapies.

Mechanism of Action

2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is an inhibitor of DHFR, a key enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is an important cofactor in the synthesis of nucleic acids. Inhibition of DHFR by 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid results in the accumulation of dihydrofolate and the depletion of tetrahydrofolate, which in turn leads to the inhibition of nucleic acid synthesis and the disruption of cell growth and survival.
Biochemical and Physiological Effects
The inhibition of DHFR by 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid leads to the accumulation of dihydrofolate and the depletion of tetrahydrofolate, resulting in the inhibition of nucleic acid synthesis and the disruption of cell growth and survival. This can lead to a variety of biochemical and physiological effects, including the inhibition of cell proliferation, apoptosis, and angiogenesis. Additionally, 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells.

Advantages and Limitations for Lab Experiments

2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a potent inhibitor of DHFR, with a Ki value of 0.4 nM. This makes it a useful tool for laboratory experiments, as it can be used to study the effects of DHFR inhibition in a variety of cell types and organisms. Additionally, 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is relatively non-toxic, making it a safe and effective tool for laboratory experiments. However, 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is not a selective inhibitor of DHFR, meaning that it may also inhibit other enzymes in the folate metabolic pathway, which could lead to unwanted side effects.

Future Directions

2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has potential applications in the development of new drugs and therapies for the treatment of cancer and other diseases. It could be used to develop inhibitors of DHFR, which could be used to target the folate metabolic pathway and disrupt cell growth and survival. Additionally, 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid could be used to develop inhibitors of other enzymes involved in the metabolism of nucleic acids, such as ribonucleotide reductase and thymidine kinase. Furthermore, 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid could be used to develop inhibitors of other enzymes involved in the regulation of cell growth and survival, such as tyrosine kinases. Finally, 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid could be used to develop novel drugs and therapies for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is achieved through a multi-step process involving the condensation of furfuryl alcohol with ethyl cyanoacetate, followed by an oxidation reaction to form the pyrimidine ring. The final step involves the oxidation of the furan ring to form the carboxylic acid. The overall reaction can be represented as follows:
Furfuryl alcohol + Ethyl cyanoacetate → 2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Scientific Research Applications

2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is of great interest to scientists due to its potential applications in drug development and therapy. It has been used in the development of inhibitors of DHFR, which is a key enzyme in the folate metabolic pathway. Inhibition of DHFR has been studied for its potential use in the treatment of cancer, as well as other diseases. 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has also been used in the development of inhibitors of other enzymes, such as thymidylate synthase and tyrosine kinases, which are involved in the regulation of cell growth and survival. Additionally, 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been used in the development of inhibitors of other enzymes involved in the metabolism of nucleic acids, such as ribonucleotide reductase and thymidine kinase.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves the condensation of furan-2-carbaldehyde with ethyl acetoacetate to form 2-(furan-2-yl)-3-oxobutanoic acid, which is then reacted with urea to form the target compound.", "Starting Materials": ["Furan-2-carbaldehyde", "Ethyl acetoacetate", "Urea"], "Reaction": ["Step 1: Condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(furan-2-yl)-3-oxobutanoic acid.", "Step 2: Reaction of 2-(furan-2-yl)-3-oxobutanoic acid with urea in the presence of a catalyst such as ammonium acetate to form 2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid."] }

CAS RN

1240595-44-1

Product Name

2-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Molecular Formula

C9H6N2O4

Molecular Weight

206.2

Purity

0

Origin of Product

United States

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